physicochemical properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid
physicochemical properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid is a bifunctional indole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, coupled with the reactive handles of a carboxylic acid and an ethyl ester, makes it a valuable building block for synthesizing more complex molecules with a wide range of biological activities.[1] The compound has been utilized in the development of potential anti-inflammatory, antiviral, and anticancer agents.[1]
A thorough understanding of the physicochemical properties of this molecule is paramount for researchers. These properties—spanning solubility, acidity, and spectral characteristics—govern its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics and purification strategies to formulation, absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives. This guide provides a comprehensive analysis of these core properties, grounded in established analytical techniques, to empower researchers in their synthetic and drug discovery endeavors.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its identity and reactivity. 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid is defined by its specific arrangement of atoms and functional groups, which are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 233.22 g/mol | [1][2][3] |
| CAS Number | 441800-93-7 | [1][2] |
| Appearance | Solid | [2] |
| Common Synonyms | 3-Carboxy-2-(ethoxycarbonyl)-1H-indole | [2][4] |
| Storage Conditions | Room temperature, dry environment | [1] |
The molecule's structure features a central indole ring system, which is an aromatic heterocycle. At the C2 position, an ethoxycarbonyl (ethyl ester) group is attached, while a carboxylic acid group is present at the C3 position. This arrangement of an electron-withdrawing ester and a classic acidic functional group on the pyrrole moiety of the indole core defines its chemical personality.
Solubility Profile
Solubility is a critical parameter that impacts reaction conditions, purification methods like crystallization, and the formulation of active pharmaceutical ingredients (APIs). The "like dissolves like" principle is the guiding tenet, where the polarity of the solute and solvent are matched.[5] The structure of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid presents a duality: the large, non-polar indole ring system and the polar carboxylic acid and ester functional groups.
-
Aqueous Solubility: Due to the dominant non-polar surface area of the indole ring, the compound is expected to be poorly soluble in neutral water.
-
pH-Dependent Solubility: The presence of the carboxylic acid group (an acidic functional group) strongly suggests that its solubility will be highly dependent on pH. In basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt.[6] This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility. This property is the cornerstone of acid-base extraction techniques used for purification.
-
Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding with the carboxylic acid and solvate the ester group.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic workflow to classify the solubility of an unknown compound, which is directly applicable to the title compound. The causality behind this workflow is to first test the most universal solvent (water) and then use reactive solvents (aqueous acid/base) to probe for acidic or basic functional groups.[7]
Methodology:
-
Water Solubility Test:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]
-
Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper to identify it as acidic, basic, or neutral.
-
-
Aqueous Base Solubility Test (for water-insoluble compounds):
-
To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[6] Effervescence (CO₂ gas) is a strong indicator of a carboxylic acid.
-
If soluble, the compound is a strong acid (likely a carboxylic acid).
-
If insoluble in NaHCO₃, test solubility in a stronger base like 5% aqueous sodium hydroxide (NaOH). Solubility here indicates a weak acid (e.g., a phenol).[7]
-
-
Aqueous Acid Solubility Test (for water-insoluble compounds):
-
To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl).
-
Solubility indicates the presence of a basic functional group, such as an amine.[6]
-
-
Organic Solvent Test:
-
Test solubility in common organic solvents like ethanol, methanol, and acetone by adding ~25 mg of the solid to 0.75 mL of the solvent and observing dissolution.
-
Caption: Workflow for Qualitative Solubility Analysis.
Acidity and pKa
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution.[8] For a pharmaceutical compound, the pKa is a critical determinant of its ionization state at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, and target binding. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) provides the theoretical foundation for its determination.[8] For 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, the primary acidic proton is that of the carboxylic acid group.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa measurement.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[8]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. Ensure the final concentration is sufficient for detection (typically >10⁻⁴ M).[9][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]
-
Titration:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[10]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.[8]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and purity assessment.
A. Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present. For 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, the key expected absorptions are:
-
O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[11] This band will likely overlap with the C-H stretching frequencies.
-
N–H Stretch (Indole): A moderate, sharp peak around 3400-3300 cm⁻¹ is characteristic of the indole N-H group. This may appear as a shoulder on the broader carboxylic acid O-H band.
-
C–H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyls): This is a critical region. The molecule has two carbonyl groups. The carboxylic acid C=O stretch is typically strong and found between 1760-1690 cm⁻¹.[11] The ester C=O stretch is also strong and appears at a slightly higher frequency, generally between 1750-1735 cm⁻¹.[12][13] These two absorptions may overlap or appear as a single, broad, and very intense peak. Conjugation with the indole ring system can lower these frequencies.[12]
-
C=C Stretch (Aromatic): Several medium-to-weak absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the indole aromatic ring.[14]
-
C–O Stretch (Acid & Ester): Strong C-O stretching bands are expected in the 1320-1210 cm⁻¹ region.[11]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
Indole N-H: A broad singlet is expected at a very downfield chemical shift, typically > 10 ppm.
-
Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), showing complex splitting patterns (doublets, triplets) based on their coupling to each other.[15]
-
Carboxylic Acid O-H: This proton signal is often very broad and can appear over a wide range, sometimes exchanging with trace water in the solvent and becoming unobservable.
-
Ethyl Group Protons: A quartet (CH₂) around δ 4.0-4.5 ppm coupled to a triplet (CH₃) around δ 1.0-1.5 ppm is the classic signature of an ethoxy group.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-185 ppm) for the carboxylic acid and ester carbonyl carbons.[12]
-
Aromatic Carbons: Multiple signals between δ 110-140 ppm will correspond to the eight carbons of the indole ring system.[16][17]
-
Ethyl Group Carbons: Two signals in the aliphatic region: one around δ 60-65 ppm for the O-CH₂ carbon and another around δ 14-15 ppm for the CH₃ carbon.
-
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly sensitive to conjugated π-electron systems. The indole ring system is an aromatic chromophore that absorbs strongly in the UV region.[18]
-
Expected Absorptions: Aromatic compounds typically show multiple absorption bands. For an indole system, strong absorptions due to π → π* transitions are expected.[19][20] These generally include a very intense band below 220 nm and another set of less intense bands in the 250-290 nm range, often with fine vibrational structure.[14][18] The presence of the carbonyl groups in conjugation with the ring can cause a bathochromic (red) shift of these absorptions to longer wavelengths.[20]
Conclusion
2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid is a molecule of significant interest in synthetic and medicinal chemistry. Its physicochemical profile is defined by the interplay between its non-polar indole core and its polar, reactive functional groups. Key properties include poor aqueous solubility at neutral pH that dramatically increases in basic conditions, a distinct acidity defined by its carboxylic acid moiety, and a rich spectroscopic fingerprint that allows for unambiguous identification. The experimental protocols detailed in this guide provide a robust framework for researchers to probe these properties, enabling more informed decisions in experimental design, purification, and the development of novel indole-based therapeutics.
References
-
Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. [Link]
-
Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Semantic Scholar. 13C NMR spectroscopy of indole derivatives. [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
-
Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]
-
NIH. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
-
MSU chemistry. UV-Visible Spectroscopy. [Link]
-
ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR?. [Link]
-
ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]
-
ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]
-
Quora. How is pKa determined?. [Link]
-
PharmaeliX. pKa Value Determination Guidance 2024. [Link]
-
MySkinRecipes. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid. [Link]
-
ResearchGate. Efficient Synthesis of 2-Ethoxycarbonyl Indoles | Request PDF. [Link]
-
Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
-
PubChem. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. [Link]
-
Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Unknown Source. Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. [Link]
-
PubChem. 1-(3-Ethoxycarbonylpropyl)indole-3-carboxylic acid | C15H17NO4 | CID 22400472. [Link]
-
SpectraBase. Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
Sources
- 1. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid [myskinrecipes.com]
- 2. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid, CasNo.441800-93-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 19. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 20. repository.up.ac.za [repository.up.ac.za]


